molecular formula C12H9FO2 B14134518 8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one

8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one

Cat. No.: B14134518
M. Wt: 204.20 g/mol
InChI Key: ZLQDXJXIBJYONW-UHFFFAOYSA-N
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Description

8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is a synthetic organic compound belonging to the dibenzofuran family. This compound is characterized by the presence of a fluorine atom at the 8th position and a lactone ring structure. Dibenzofurans are known for their aromatic properties and are often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and furan compounds.

    Cyclization: The formation of the dibenzofuran core is accomplished through cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.

    Lactone Formation: The final step involves the formation of the lactone ring, which can be achieved through intramolecular esterification or lactonization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the lactone ring to a diol using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated position using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Diol compounds

    Substitution: Various substituted dibenzofuran derivatives

Scientific Research Applications

8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as oxidative stress response or apoptosis pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A parent compound with similar aromatic properties but lacking the fluorine atom and lactone ring.

    8,8-Dimethyl-8H-benzo[b]fluoreno[4,3-d]furan:

    Dibenzo[b,d]thiophene: A sulfur-containing analog with distinct chemical and physical properties.

Uniqueness

8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects, and the lactone ring, which adds to its chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

8-fluoro-3,4-dihydro-2H-dibenzofuran-1-one

InChI

InChI=1S/C12H9FO2/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h4-6H,1-3H2

InChI Key

ZLQDXJXIBJYONW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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